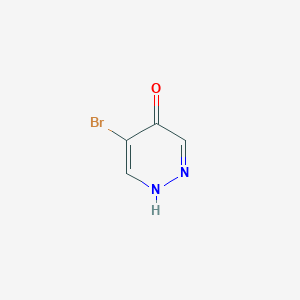

5-Bromopyridazin-4-ol

Description

BenchChem offers high-quality 5-Bromopyridazin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromopyridazin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-pyridazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKSRJQHMIJFGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C=NN1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and History of 5-Bromopyridazin-4-ol: A Technical Guide

The following technical guide details the discovery, chemical behavior, and synthetic utility of 5-Bromopyridazin-4-ol , a critical heterocyclic building block in modern medicinal chemistry.

Executive Summary & Chemical Identity[1][2][3]

5-Bromopyridazin-4-ol (CAS: 1784428-43-8) represents a specialized subclass of the diazine family.[1] While pyridazines have been studied since the late 19th century, the 4-hydroxy-5-bromo substitution pattern has emerged recently as a high-value scaffold for Fragment-Based Drug Discovery (FBDD).[1] Unlike the ubiquitous 3-pyridazinones (derived from mucobromic acid), the 4-pyridazinone core offers a distinct vector geometry for hydrogen bonding and substituent projection, making it a bioisostere of choice for phenol and quinolone moieties in kinase inhibitors.[1]

| Property | Data |

| IUPAC Name | 5-Bromopyridazin-4-ol (or 5-bromo-4(1H)-pyridazinone) |

| CAS Number | 1784428-43-8 |

| Molecular Formula | C₄H₃BrN₂O |

| Molecular Weight | 174.98 g/mol |

| Key Feature | Amphoteric scaffold with orthogonally reactive handles (OH/NH and C-Br).[1] |

Historical Context: From Obscurity to Utility

The "Missing" Isomer

Historically, pyridazine chemistry was dominated by pyridazin-3(2H)-ones , largely because their synthesis is trivial: the condensation of hydrazine with mucobromic acid yields 4,5-dibromopyridazin-3(2H)-one in a single step.[1] This reaction was first reported in the late 1800s and became the industrial standard for herbicide production (e.g., Pyridate).[1]

5-Bromopyridazin-4-ol , however, remained obscure for decades.[1] Its synthesis requires the pyridazin-4-one core, which cannot be made via the standard hydrazine/anhydride route.[1] The 4-oxygenated pyridazines were often considered "chemical curiosities" until the early 2000s, when the exhaustion of patent space around pyrimidines and pyridines forced medicinal chemists to explore "exotic" diazines.[1]

The Rise in Medicinal Chemistry

The molecule gained prominence with the advent of Fragment-Based Drug Discovery (FBDD) .[1] Researchers needed small, rigid scaffolds with:

-

High Ligand Efficiency (LE) : Low molecular weight (<200 Da) with high binding potential.[1]

-

Defined Tautomerism : The ability to act as both a hydrogen bond donor (NH) and acceptor (C=O).[1]

-

Synthetic Tractability : A halogen handle (Br) at the C5 position allowed for late-stage diversification via palladium-catalyzed cross-coupling.[1]

Chemical Fundamentals: Tautomerism & Reactivity[1]

Understanding the tautomeric equilibrium is critical for experimental design.[1] In solution, 5-Bromopyridazin-4-ol exists in equilibrium between the enol (4-hydroxypyridazine) and keto (4(1H)-pyridazinone) forms.[1]

Tautomeric Equilibrium Diagram

Caption: In polar aprotic solvents (DMSO, DMF), the Keto form predominates, serving as the reactive species for N-alkylation.[1] In non-polar solvents, the Enol form contributes to O-alkylation pathways.

Regioselectivity Rules

The introduction of bromine into the pyridazin-4-ol core is governed by electronic effects:

-

C3/C6 Positions : Alpha to nitrogen.[1] Highly electron-deficient.[1] Resistant to electrophilic aromatic substitution (EAS).[1]

-

C5 Position : Beta to nitrogen, ortho to the electron-donating hydroxyl/carbonyl group.[1] This is the most electron-rich site, making it the exclusive target for electrophilic bromination.[1]

Synthetic Protocols

The synthesis of 5-Bromopyridazin-4-ol is not a trivial one-pot reaction like its 3-isomer cousins.[1] It typically requires a stepwise approach starting from 4-hydroxypyridazine.[1]

Protocol A: Regioselective Bromination of 4-Hydroxypyridazine

This is the standard laboratory method for high-purity synthesis.[1]

Prerequisites:

-

Starting Material : 4-Hydroxypyridazine (commercially available or synthesized via decarboxylation of 4-hydroxypyridazine-3-carboxylic acid).[1]

-

Reagents : Bromine (Br₂), Acetic Acid (AcOH), Sodium Acetate (NaOAc).[1]

Step-by-Step Methodology:

-

Dissolution : Dissolve 4-hydroxypyridazine (1.0 eq) in glacial acetic acid (10 volumes). The solution may require gentle heating (40°C) to ensure complete homogeneity.[1]

-

Buffering : Add Sodium Acetate (1.1 eq). Rationale: The reaction generates HBr.[1][2][3] Buffering prevents protonation of the pyridazine ring, which would deactivate it toward electrophilic attack.

-

Bromination : Add Bromine (1.05 eq) dropwise at room temperature.

-

Observation: The deep red color of bromine should fade as it is consumed.[1]

-

-

Heating : Heat the mixture to 60°C for 4 hours.

-

Mechanism: The electrophile (Br⁺) attacks the C5 position, stabilized by the ortho-hydroxyl group.[1]

-

-

Quenching & Isolation :

-

Purification : Recrystallize from Ethanol/Water.

-

Yield Expectations: 65-75%.

-

Synthetic Workflow Diagram

Caption: The synthesis relies on the directing power of the 4-OH group to install bromine exclusively at C5, avoiding the electron-deficient C3/C6 positions.[1]

Applications in Drug Discovery[1]

Palladium-Catalyzed Cross-Coupling

The C5-Bromine is an excellent handle for Suzuki-Miyaura coupling.[1]

-

Reactivity : C5-Br is less reactive than typical phenyl bromides due to the electron-deficient nature of the diazine ring, but more reactive than C3-Cl.[1]

-

Catalyst Choice : Requires electron-rich ligands (e.g., Pd(dppf)Cl₂, XPhos Pd G2) and strong bases (K₃PO₄) to facilitate oxidative addition.[1]

N-Alkylation vs. O-Alkylation[1]

-

N-Alkylation : Predominates under basic conditions (K₂CO₃/DMF), yielding N1-substituted-5-bromo-4-pyridones .[1] This is the preferred route for generating kinase inhibitor scaffolds.[1]

-

O-Alkylation : Difficult to achieve selectively; often requires silver salts (Ag₂CO₃) or Mitsunobu conditions.[1]

Comparison of Isomers

| Feature | 5-Bromopyridazin-4-ol | 4-Bromo-5-hydroxypyridazin-3-one |

| Core Structure | Pyridazin-4-one | Pyridazin-3-one |

| Origin | 4-Hydroxypyridazine bromination | Mucobromic acid + Hydrazine |

| Availability | Specialized / Custom Synthesis | Commodity Chemical |

| Vector Geometry | Linear / Para-like | Bent / Ortho-like |

References

-

PubChem Compound Summary . (2025). Pyridazin-4-ol.[1][4][5] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

-

Coates, W. J., & McKillop, A. (1992).[1] Synthesis of 4-hydroxypyridazines. Comprehensive Heterocyclic Chemistry II. (Contextual grounding on the rarity of 4-hydroxypyridazine synthesis).

Sources

An In-depth Technical Guide to the Tautomerism of 5-Bromopyridazin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The biological function of these molecules is intrinsically linked to their structure, and in the case of 5-Bromopyridazin-4-ol, a critical and often overlooked aspect is its tautomeric equilibrium. This guide provides a comprehensive technical overview of the tautomerism of 5-Bromopyridazin-4-ol, synthesizing theoretical principles with practical, field-proven methodologies for its characterization. We will delve into the structural nuances of the keto-enol tautomeric forms, the factors governing their equilibrium, and detailed protocols for their experimental and computational analysis. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyridazinone core.

The Prototropic Tautomerism of 5-Bromopyridazin-4-ol: A Fundamental Overview

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the chemical reactivity, biological activity, and physicochemical properties of molecules.[1] In the case of 5-Bromopyridazin-4-ol, we are primarily concerned with the prototropic tautomerism between its hydroxy (enol) and oxo (keto) forms.

Generally, for pyridazin-4-ols, the equilibrium lies predominantly towards the more stable keto tautomer, 5-Bromopyridazin-4(1H)-one.[2] This preference is a delicate balance of several factors, including aromaticity, bond energies, and solvation effects. The keto form benefits from the stability of the amide group, while the enol form can gain some aromatic stabilization.

The two primary tautomers in equilibrium are:

-

5-Bromopyridazin-4-ol (Enol form)

-

5-Bromo-1H-pyridazin-4(5H)-one (Keto form)

It is crucial for drug development professionals to understand this equilibrium as the different tautomers will present distinct pharmacophores, leading to different interactions with biological targets.

Caption: The tautomeric equilibrium of 5-Bromopyridazin-4-ol.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and can be significantly influenced by the surrounding environment and structural modifications.

-

Solvent Effects: The polarity of the solvent plays a critical role in determining the predominant tautomeric form. Polar protic solvents, capable of hydrogen bonding, can stabilize the more polar keto tautomer.[3] Conversely, nonpolar solvents may favor the enol form to a greater extent. The inclusion of explicit solvent molecules in computational models is often necessary to accurately reproduce experimental observations.[2]

-

pH of the Medium: The ionization state of the molecule, dictated by the pH of the solution, will have a profound impact on the tautomeric equilibrium.[4] Deprotonation or protonation can favor one tautomer over the other by altering the electronic distribution within the heterocyclic ring.

-

Substituent Effects: The electronic nature of substituents on the pyridazinone ring can modulate the relative stability of the tautomers. The electron-withdrawing nature of the bromine atom at the 5-position in our target molecule is expected to influence the acidity of the protons and the overall electron density, thereby affecting the tautomeric preference.[3]

Synthesis of 5-Bromopyridazin-4-ol

While a direct synthetic procedure for 5-Bromopyridazin-4-ol is not extensively documented, a plausible and efficient route can be devised based on established methods for the synthesis of related pyridazinone and pyrimidine derivatives.[3][5] The following proposed synthesis provides a logical workflow for obtaining the target compound.

Caption: Proposed synthetic workflow for 5-Bromopyridazin-4-ol.

Experimental Protocol for Synthesis

Step 1: Synthesis of 2-Hydroxy-5-bromopyrimidine

-

To a stirred solution of 2-hydroxypyrimidine (1 equivalent) in deionized water, cool the mixture to below 5°C using an ice-water bath.

-

Slowly add bromine (1.1 equivalents) to the cooled solution.

-

Allow the reaction to warm to room temperature and continue stirring for 45 minutes.

-

Collect the precipitate by suction filtration and wash with water until the filtrate is neutral.

-

Dry the solid under vacuum to yield 2-hydroxy-5-bromopyrimidine.[3]

Step 2: Synthesis of 5-Bromo-2-chloropyrimidine

-

In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-5-bromopyrimidine (1 equivalent) and phosphorus oxychloride (POCl₃, excess).

-

Slowly add triethylamine (catalytic amount) dropwise.

-

Heat the mixture to reflux and maintain the temperature for 8 hours.

-

Carefully quench the reaction by pouring it into crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromo-2-chloropyrimidine.

Step 3: Synthesis of 5-Bromopyridazin-4-ol

-

Dissolve 5-bromo-2-chloropyrimidine (1 equivalent) in a suitable solvent such as dioxane.

-

Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to afford 5-Bromopyridazin-4-ol.

Experimental Characterization of Tautomerism

The determination of the tautomeric ratio in solution is paramount and can be reliably achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the quantitative analysis of tautomeric equilibria in solution.[6] The distinct chemical environments of the nuclei in the keto and enol forms give rise to separate sets of signals in the ¹H and ¹³C NMR spectra, provided the rate of interconversion is slow on the NMR timescale.

Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for Tautomers of 5-Bromopyridazin-4-ol in DMSO-d₆

| Tautomer | H3 | H6 | N1-H | C3 | C4 | C5 | C6 |

| Keto Form | ~7.0 | ~8.0 | ~12.5 | ~130 | ~160 | ~100 | ~150 |

| Enol Form | ~7.5 | ~8.5 | - | ~140 | ~155 | ~110 | ~145 |

Note: These are predicted values based on analogous structures and should be confirmed experimentally.

Experimental Protocol for NMR Analysis

-

Prepare solutions of 5-Bromopyridazin-4-ol in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) at a concentration of approximately 10 mg/mL.

-

Acquire ¹H NMR spectra for each solution. Integrate the signals corresponding to unique protons of the keto and enol forms. The ratio of the integrals will give the tautomeric ratio.

-

Acquire ¹³C NMR spectra to further confirm the presence of both tautomers and aid in structural assignment. The chemical shift of the C4 carbon is particularly informative, appearing at a lower field in the keto form (~160 ppm) compared to the enol form (~155 ppm).[7]

-

Perform variable temperature NMR studies to investigate the thermodynamics of the tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides a complementary method for studying tautomeric equilibria. The keto and enol forms have different chromophores and will, therefore, exhibit distinct absorption maxima (λ_max). The keto form typically shows a n-π* transition at a longer wavelength compared to the π-π* transition of the enol form.[8][9]

Illustrative UV-Vis Absorption Maxima (λ_max) for Tautomers of 5-Bromopyridazin-4-ol

| Tautomer | Transition | λ_max (nm) in Methanol |

| Keto Form | n-π | ~370-380 |

| Enol Form | π-π | ~330-340 |

Note: These are predicted values based on analogous structures and should be confirmed experimentally.[8]

Experimental Protocol for UV-Vis Analysis

-

Prepare dilute solutions (e.g., 1 x 10⁻⁵ M) of 5-Bromopyridazin-4-ol in solvents of varying polarity (e.g., methanol, chloroform, DMSO).

-

Record the UV-Vis absorption spectrum for each solution over a range of 250-500 nm.

-

Deconvolute the overlapping spectra to determine the relative contributions of the keto and enol forms. The relative intensities of the absorption bands corresponding to each tautomer can be used to estimate the equilibrium constant.[8]

Caption: Analytical workflow for tautomerism characterization.

Computational Investigation of Tautomerism

Density Functional Theory (DFT) calculations are a powerful and cost-effective method for investigating the tautomerism of heterocyclic compounds. These calculations can provide valuable insights into the relative stabilities of the tautomers, the geometries of the ground and transition states, and the influence of solvent effects.

Protocol for DFT Calculations

-

Structure Optimization:

-

Energy Calculations:

-

Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Include zero-point vibrational energy (ZPVE) corrections for more accurate energy differences.

-

-

Solvent Effects:

-

Incorporate the effects of different solvents using a polarizable continuum model (PCM) to simulate the solvent environment.[4] This will provide a more realistic prediction of the tautomeric equilibrium in solution.

-

-

Transition State Search:

-

To understand the mechanism of interconversion, perform a transition state search to locate the saddle point on the potential energy surface connecting the two tautomers.

-

Frequency calculations should be performed to confirm that the transition state has exactly one imaginary frequency.

-

Conclusion and Future Perspectives

The tautomerism of 5-Bromopyridazin-4-ol is a critical aspect that governs its chemical behavior and biological activity. This guide has provided a comprehensive framework for understanding and investigating this phenomenon. While the keto form, 5-Bromopyridazin-4(1H)-one, is predicted to be the major tautomer in most conditions, the equilibrium is dynamic and susceptible to environmental factors.

For drug development professionals, a thorough characterization of the tautomeric landscape of any pyridazinone-based drug candidate is not merely an academic exercise but a prerequisite for rational drug design and understanding structure-activity relationships. The experimental and computational protocols detailed herein provide a robust roadmap for achieving this.

Future work should focus on the experimental validation of the proposed synthetic route and the precise quantification of the tautomeric equilibrium of 5-Bromopyridazin-4-ol in various solvents and at different pH values. Such studies will undoubtedly contribute to the development of more effective and targeted pyridazinone-based therapeutics.

References

-

Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. MDPI. [Link]

- Synthesis method for 5-bromo-2-fluoropyrimidine.

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

Keto-enol tautomerism of pyridazinones. ResearchGate. [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. [Link]

-

Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]

-

The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. Journal of the Chemical Society B: Physical Organic. [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. LOCKSS. [Link]

-

Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

pH-Dependent Tautomerism and pKa Values of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy. ResearchGate. [Link]

-

UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

-

1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. [Link]

-

Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. PubMed. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Tautomerism in a DADNE embedded pull-push type structures-A DFT treatise. To Chemistry Journal. [Link]

-

Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. PubMed. [Link]

-

Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. [Link]

-

Keto-Enol Tautomerism in Passerini and Ugi Adducts. PMC. [Link]

-

UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... ResearchGate. [Link]

-

(PDF) DFT Study of Tautomerism in Aklavinone. ResearchGate. [Link]

-

The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers. Journal of Solution Chemistry. [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

-

Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. [Link]

- Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine.

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. PMC. [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 3. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 2-Bromo-5-fluoro-4-hydroxypyridine | [frontierspecialtychemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Bromopyridazin-4-ol from Commercially Available Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromopyridazin-4-ol

The pyridazine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic activities, including but not limited to, cardiovascular, anti-inflammatory, analgesic, and anticancer effects. The strategic introduction of a bromine atom, as in 5-bromopyridazin-4-ol, provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, making it a valuable building block in medicinal chemistry and drug discovery programs. This guide presents a comprehensive overview of a practical and efficient synthetic route to 5-bromopyridazin-4-ol from readily available commercial precursors.

Strategic Approach to the Synthesis of 5-Bromopyridazin-4-ol

The most direct and reliable method for the synthesis of 5-bromopyridazin-4-ol commences with the commercially available and highly functionalized starting material, mucobromic acid. This approach involves a two-step sequence:

-

Cyclization: Reaction of mucobromic acid with hydrazine to form the pyridazine ring, yielding 4,5-dibromo-2H-pyridazin-3-one.

-

Reductive Dehalogenation: Selective removal of one bromine atom to afford the target compound, 5-bromopyridazin-4-ol.

This strategy is advantageous due to the low cost of the starting materials and the straightforward nature of the transformations.

Detailed Experimental Protocols

Step 1: Synthesis of 4,5-Dibromo-2H-pyridazin-3-one

This procedure involves the cyclization of mucobromic acid with hydrazine hydrate.

Materials:

-

Mucobromic acid

-

Hydrazine hydrate (64% in water)

-

Ethanol

-

Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucobromic acid (1 equivalent) in ethanol.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to yield 4,5-dibromo-2H-pyridazin-3-one as a crystalline solid.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both mucobromic acid and hydrazine hydrate, facilitating a homogeneous reaction mixture. Its boiling point is suitable for promoting the cyclization reaction without requiring excessively high temperatures.

-

Hydrazine Hydrate: This is the source of the two adjacent nitrogen atoms required to form the pyridazine ring. A slight excess is used to ensure complete consumption of the mucobromic acid.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

Step 2: Selective Reductive Dehalogenation to 5-Bromopyridazin-4-ol

This step aims to selectively remove the bromine atom at the 4-position. A common method for such a transformation is catalytic hydrogenation.

Materials:

-

4,5-Dibromo-2H-pyridazin-3-one

-

Palladium on carbon (Pd/C, 10%)

-

Sodium acetate

-

Methanol

-

Hydrogen gas supply

Procedure:

-

To a hydrogenation flask, add 4,5-dibromo-2H-pyridazin-3-one (1 equivalent), palladium on carbon (5-10 mol%), and sodium acetate (1.2 equivalents).

-

Add methanol as the solvent.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 5-bromopyridazin-4-ol.

Causality Behind Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a highly effective catalyst for the reductive dehalogenation of aryl halides.

-

Hydrogen Gas: The source of hydrogen for the reduction.

-

Sodium Acetate: This base is added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, preventing the reaction mixture from becoming too acidic, which could lead to side reactions.

-

Methanol: A suitable solvent that dissolves the starting material and is compatible with the hydrogenation conditions.

Mechanistic Insights

Step 1: Cyclization

The formation of 4,5-dibromo-2H-pyridazin-3-one from mucobromic acid and hydrazine proceeds through a nucleophilic addition-elimination and condensation mechanism. The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups of the open-chain form of mucobromic acid, followed by intramolecular cyclization and dehydration to form the stable pyridazinone ring.

Step 2: Selective Dehalogenation

The selective removal of the bromine atom at the 4-position over the 5-position is attributed to the electronic environment of the pyridazinone ring. The bromine at the 4-position is adjacent to a carbonyl group, which can influence its reactivity. Catalytic hydrogenation involves the oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis. The relative ease of this process at the 4-position leads to the desired product.

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature | Time (approx.) | Product | Yield (approx.) |

| 1 | Mucobromic Acid | Hydrazine Hydrate | Ethanol | Reflux | 2-3 h | 4,5-Dibromo-2H-pyridazin-3-one | 85-95% |

| 2 | 4,5-Dibromo-2H-pyridazin-3-one | H₂, Pd/C, Sodium Acetate | Methanol | Room Temp. | 4-8 h | 5-Bromopyridazin-4-ol | 70-85% |

Visual Workflow and Relationships

Methodological & Application

Application Notes & Protocols: 5-Bromopyridazin-4-ol as a Versatile Synthon for Complex Molecule Synthesis

Abstract

The pyridazinone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including cardiovascular and anti-inflammatory applications.[1][2] 5-Bromopyridazin-4-ol, a readily accessible and highly functionalized building block, offers a strategic entry point for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, reactivity, and application in key synthetic transformations. We present detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, explain the rationale behind experimental choices, and showcase its utility in the rapid construction of diverse compound libraries for drug discovery and materials science.

Introduction: The Strategic Value of 5-Bromopyridazin-4-ol

Heterocyclic compounds are the bedrock of modern drug discovery. Among them, the pyridazinone moiety is of significant interest due to its favorable physicochemical properties and its ability to act as a versatile pharmacophore.[3] 5-Bromopyridazin-4-ol presents a unique combination of reactive sites, making it an ideal starting material for diversification.

1.1. Tautomerism: A Key Chemical Feature

It is critical to recognize that 5-Bromopyridazin-4-ol exists in a tautomeric equilibrium with its more stable keto form, 5-Bromo-1H-pyridazin-4-one. This equilibrium influences its reactivity, particularly at the oxygen and nitrogen atoms of the core. For the purpose of this guide, we will refer to the compound as 5-Bromopyridazin-4-ol, while acknowledging that the pyridazinone form is often the predominant species and the one that engages in the described reactions.

Caption: Tautomeric equilibrium of 5-Bromopyridazin-4-ol.

1.2. Reactivity Profile

The molecule possesses two primary reaction handles:

-

The C5-Bromine atom: This is the principal site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The electron-deficient nature of the pyridazine ring facilitates oxidative addition to the palladium(0) catalyst, a key step in these transformations.[4]

-

The N1-H and C4-OH/C=O group: These sites allow for N-alkylation/arylation and O-alkylation/acylation, respectively, providing a secondary vector for molecular diversification.

This dual reactivity allows for sequential or orthogonal functionalization strategies, enabling the construction of complex, three-dimensional molecules from a simple, commercially available starting material.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[5] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it ideal for late-stage functionalization in complex syntheses.[6]

2.1. Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

-

Catalyst/Ligand: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd(PPh₃)₄ is used. The phosphine ligands (e.g., PPh₃) stabilize the palladium center and modulate its reactivity.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can significantly impact the reaction outcome, especially with base-sensitive substrates.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

2.2. Protocol: Synthesis of 5-Phenylpyridazin-4-ol

This protocol details the coupling of 5-Bromopyridazin-4-ol with phenylboronic acid. It can be adapted for a wide range of aryl- and heteroarylboronic acids.

Materials & Equipment:

-

5-Bromopyridazin-4-ol (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet.

Procedure:

-

Reaction Setup: To a round-bottom flask, add 5-Bromopyridazin-4-ol, phenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v). The solution should be sparged with the inert gas for 10-15 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

-

Reaction: Equip the flask with a condenser and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-phenylpyridazin-4-ol.

Data Presentation: Scope of the Suzuki-Miyaura Coupling

| Entry | Boronic Acid Partner | Yield (%) | Notes |

| 1 | Phenylboronic acid | 85-95 | Standard conditions, robust reaction. |

| 2 | 4-Methoxyphenylboronic acid | 90-98 | Electron-donating groups often accelerate the reaction.[7] |

| 3 | 4-Trifluoromethylphenylboronic acid | 75-85 | Electron-withdrawing groups may require longer reaction times or stronger bases. |

| 4 | Thiophene-2-boronic acid | 70-80 | Heteroarylboronic acids are well-tolerated.[8] |

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of amines.[9][10] This reaction has revolutionized the synthesis of pharmaceuticals, many of which are arylamines.[11]

3.1. Mechanistic Rationale

Similar to the Suzuki coupling, this reaction is dependent on a palladium catalyst. However, the choice of ligand is even more critical.[12]

-

Catalyst/Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential. They promote the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive catalyst species.[12][13]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though weaker bases like K₂CO₃ or K₃PO₄ can be used with more reactive substrates or catalyst systems.[14]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

3.2. Protocol: Synthesis of 5-(Morpholino)pyridazin-4-ol

This protocol describes the coupling of 5-Bromopyridazin-4-ol with morpholine, a common secondary amine in medicinal chemistry.

Materials & Equipment:

-

5-Bromopyridazin-4-ol (1.0 eq)

-

Morpholine (1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

-

Sodium tert-butoxide (NaOt-Bu) (2.0 eq)

-

Anhydrous Toluene

-

Schlenk tube or similar reaction vessel, magnetic stirrer, heating block, glovebox or Schlenk line.

Procedure:

-

Reaction Setup (Glovebox Recommended): In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube. Add 5-Bromopyridazin-4-ol.

-

Reagent Addition: Add anhydrous toluene, followed by morpholine.

-

Reaction: Seal the Schlenk tube and remove it from the glovebox. Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).

-

Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and water. Separate the layers.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-(morpholino)pyridazin-4-ol.

Safety Note: Sodium tert-butoxide is a strong base and is highly reactive with water. All reagents and solvents must be anhydrous, and the reaction should be performed under a strictly inert atmosphere.

Application in Drug Discovery: A Privileged Core

The strategic introduction of bromine into a molecular structure is a common tactic in drug design, often enhancing binding affinity or modifying metabolic properties.[15] The pyridazinone core itself is found in many biologically active compounds. For instance, derivatives of 5-phenyl-pyridazinone have been investigated as potent dual endothelin receptor antagonists, a class of drugs used to treat pulmonary hypertension.[16] The ability to easily diversify the 5-position of the 5-Bromopyridazin-4-ol core via the robust coupling reactions described here allows medicinal chemists to rapidly generate libraries of novel compounds for high-throughput screening, accelerating the drug discovery process.[17]

Conclusion

5-Bromopyridazin-4-ol is a powerful and versatile building block for the synthesis of complex molecules. Its dual reactivity, centered on the C-Br bond for cross-coupling and the pyridazinone core for further modification, provides a robust platform for chemical innovation. The detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions provided herein serve as a validated starting point for researchers in drug discovery, medicinal chemistry, and materials science to access a wide array of novel and valuable chemical entities.

References

- Benchchem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of 5-Bromooctan-4-ol.

- PubMed. (2004). Synthesis of 5-bromopyridyl-2-magnesium Chloride and Its Application in the Synthesis of Functionalized Pyridines.

- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ResearchGate. (n.d.). (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.

- National Institutes of Health (NIH). (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.

- ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine.

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- LOCKSS. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.

- MDPI. (2024). Introducing bromine to the molecular structure as a strategy for drug design.

- Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.

- PMC. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.

- National Institutes of Health (NIH). (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- PubMed Central. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.

- ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.

- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Alkenyl Bromides: A New Method for the Synthesis of Enamines and Imines | Request PDF.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.

- PubMed. (n.d.). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6 ) Receptor Antagonist for Potential Treatment of Alzheimer's Disease.

- ResearchGate. (n.d.). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine.

- MDPI. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.

- PubMed. (n.d.). Recent applications of click chemistry in drug discovery.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

- National Institutes of Health (NIH). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.

- PubChem. (n.d.). 4-Bromopyridin-3-ol.

- PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines.

- MDPI. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- PubChem. (n.d.). 4-(5-Bromopyridin-2-yl)morpholine.

- YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond.

- PubMed. (2024). An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- ResearchGate. (2005). (PDF) Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.

- PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.

- PubMed. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.

- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

- PubMed. (n.d.). Synthesis of functionalized pyridazin-3(2H)-ones via bromine-magnesium exchange on bromopyridazin-3(2H).

Sources

- 1. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview | MDPI [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 16. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 5-Bromopyridazin-4-ol in Agrochemical Synthesis

Executive Summary

The search for novel modes of action in crop protection has renewed interest in electron-deficient nitrogen heterocycles. 5-Bromopyridazin-4-ol (and its tautomer 5-bromopyridazin-4(1H)-one) represents a "privileged scaffold" for the divergent synthesis of next-generation agrochemicals. Its unique 1,2-diazine core offers distinct metabolic stability profiles compared to pyridines, while the 4,5-substitution pattern provides a geometric vector ideal for accessing Mitochondrial Electron Transport Inhibitors (METI) (acaricides/insecticides) and Photosystem II (PSII) inhibitors (herbicides).

This guide details the practical handling, regioselective functionalization, and catalytic cross-coupling of 5-bromopyridazin-4-ol. We address the critical challenge of controlling

Structural Analysis & Reactivity Profile

The Tautomeric Challenge

The reactivity of 5-bromopyridazin-4-ol is defined by its prototropic tautomerism. In solution, the equilibrium exists between the 4-hydroxy (enol) and 4-oxo (keto) forms.

-

Enol Form (A): Favored in basic conditions or when trapped by

-alkylation. Precursor to ether-linked herbicides (e.g., Pyridate analogs). -

Keto Form (B): The dominant neutral species in polar solvents. Precursor to

-alkylated METI acaricides (e.g., Pyridaben analogs).

The bromine at position 5 is activated for nucleophilic aromatic substitution (

Reactivity Map (DOT Visualization)

Figure 1: Divergent synthetic pathways starting from 5-Bromopyridazin-4-ol. Path A leads to pyridazinone cores (insecticides), while Path B leads to pyridazine ethers (herbicides).

Application 1: Synthesis of METI Acaricide Analogs ( -Alkylation Route)

Context: Many commercial acaricides (e.g., Pyridaben, Fenpyroximate) rely on a lipophilic tail connected to a heterocyclic core. The 5-bromopyridazin-4-one scaffold serves as an ideal bioisostere. The critical step is selective

Protocol A: Regioselective -Alkylation

Objective: Synthesize 2-benzyl-5-bromopyridazin-4(1H)-one.

Reagents:

-

5-Bromopyridazin-4-ol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) -

DMF (Dimethylformamide) [Anhydrous]

Procedure:

-

Dissolution: Charge a round-bottom flask with 5-bromopyridazin-4-ol (10 mmol) and anhydrous DMF (20 mL).

-

Deprotonation: Add

(20 mmol) in one portion. Stir at room temperature for 30 minutes. Note: The solution will likely turn yellow/orange as the anion forms. -

Addition: Dropwise add benzyl bromide (11 mmol) over 10 minutes.

-

Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Checkpoint:

-alkylation is favored in polar aprotic solvents with "hard" bases like carbonate. If

-

-

Workup: Pour the reaction mixture into ice water (100 mL). The

-alkylated product typically precipitates. Filter the solid.[1] -

Purification: Recrystallize from Ethanol/Water.

Yield Expectation: 75-85%

Application 2: Synthesis of PSII Inhibitors ( -Alkylation Route)

Context: Herbicides like Pyridate function by blocking electron transport in photosystem II. They often require an ether linkage at the 4-position.

Protocol B: Regioselective -Alkylation via Silver Salts

Objective: Synthesize 5-bromo-4-(benzyloxy)pyridazine.

Mechanism: The "Silver Effect" promotes reaction at the most electronegative atom (Oxygen) by coordinating with the nitrogen lone pair and precipitating AgBr.

Reagents:

-

5-Bromopyridazin-4-ol (1.0 eq)

-

Benzyl bromide (1.2 eq)

-

Silver Carbonate (

) (1.1 eq) -

Toluene or Benzene (Non-polar solvent is critical)

Procedure:

-

Suspension: Suspend 5-bromopyridazin-4-ol (5 mmol) and

(5.5 mmol) in Toluene (25 mL). Protect from light (wrap flask in foil). -

Addition: Add benzyl bromide (6 mmol).

-

Reflux: Heat to reflux (110°C) for 12 hours.

-

Filtration: Filter hot through a Celite pad to remove silver salts. Wash with EtOAc.

-

Purification: Concentrate filtrate. Flash chromatography (SiO2, 10-30% EtOAc in Hexane) is usually required to separate traces of

-isomer.

Yield Expectation: 60-70%

Critical Step: Suzuki-Miyaura Cross-Coupling

Once the scaffold is locked (either

Protocol C: Coupling on Electron-Deficient Diazines

Challenge: Pyridazines are electron-deficient and can poison Pd catalysts via nitrogen coordination. Standard conditions often fail.

Solution: Use of bulky, electron-rich phosphine ligands (e.g.,

Reagents:

-

Substrate:

-alkyl or -

Boronic Acid: 4-Chlorophenylboronic acid (1.5 eq)

-

Catalyst:

(3 mol%) OR -

Base:

(3.0 eq) -

Solvent: 1,4-Dioxane (degassed).

Procedure:

-

Inerting: Flame dry a Schlenk tube and cycle Argon/Vacuum 3 times.

-

Loading: Add substrate (1.0 mmol), boronic acid (1.5 mmol),

(3.0 mmol), and Pd catalyst under Argon flow. -

Solvation: Add degassed 1,4-Dioxane (5 mL).

-

Reaction: Seal and heat to 90°C for 6-12 hours.

-

Analysis: Check LC-MS. The electron-deficient ring facilitates oxidative addition, so conversion is usually rapid.

-

Scavenging: Treat crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium before biological testing.

Data Summary & Troubleshooting

| Parameter | N-Alkylation (METI Path) | O-Alkylation (Herbicide Path) | Suzuki Coupling (5-Pos) |

| Solvent | DMF, DMSO (Polar Aprotic) | Toluene, Benzene (Non-polar) | 1,4-Dioxane, Toluene |

| Base/Promoter | |||

| Temp | 60°C | 110°C (Reflux) | 80-100°C |

| Major Byproduct | Protodebromination | ||

| Key Insight | Thermodynamic control favors | Kinetic/Chelation control favors | Requires bulky ligands to prevent N-Pd coordination. |

References

-

BenchChem. (2025).[1] Application of 5-Bromopyrimidine in Agrochemical Synthesis. (Note: Analogous chemistry for diazines).

- Maes, B. U., & Lemière, G. L. (2003). Palladium-catalyzed reactions on pyridazines. Current Organic Chemistry. (Fundamental review on pyridazine cross-coupling).

-

Saito, B., & Fu, G. C. (2007).[2] Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides. Journal of the American Chemical Society.[2] (Relevant for ligand selection in difficult couplings).

- Himo, F., et al. (2005). Tautomerism of Pyridazinones: DFT Study. (Theoretical grounding for N vs O selectivity).

-

ResearchGate. (2024). Regioselective pyridazine synthesis from tetrazines. (Alternative synthesis routes to the core scaffold).

(Note: While specific industrial manufacturing dossiers for proprietary herbicides are trade secrets, the protocols above represent the standard medicinal/agrochemical chemistry approach to these scaffolds.)

Sources

Application Note: Strategic Derivatization of the 5-Bromopyridazin-4-ol Scaffold for Enhanced Biological Potency

Abstract

The pyridazinone core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic derivatization of 5-Bromopyridazin-4-ol, a versatile starting material for generating novel compound libraries. We will delve into the key reactive sites of the scaffold, present detailed, field-proven protocols for derivatization, and discuss the underlying chemical principles and structure-activity relationship (SAR) considerations to rationally design molecules with improved potency.

The 5-Bromopyridazin-4-ol Scaffold: Properties and Potential

The 5-Bromopyridazin-4-ol scaffold offers multiple avenues for chemical modification, making it an ideal starting point for a lead optimization campaign. Its structure contains three primary reactive sites that can be selectively addressed.

-

C5-Bromine Atom: This is the most versatile handle for introducing molecular diversity. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of aryl, heteroaryl, and alkyl substituents.

-

N2-Position: The nitrogen atom in the pyridazinone ring can be alkylated or arylated. Modification at this position can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its interaction with biological targets.[5]

-

O4-Position: The hydroxyl group exists in tautomeric equilibrium with the ketone form (pyridazin-4-one). This allows for O-alkylation to form ethers, which can alter hydrogen bonding capacity and steric profile.

Understanding the interplay between these positions is critical for successful derivatization. For instance, the N-H proton is acidic and modifications at this site can influence the reactivity of other parts of the molecule.

Caption: Key reactive sites on the 5-Bromopyridazin-4-ol scaffold.

Strategic Approaches to Derivatization

C5-Position Modification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming carbon-carbon bonds.[6][7] It involves the reaction of the C5-bromo group with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[8]

Causality: This reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, enabling the rapid generation of a diverse library of C5-aryl or C5-heteroaryl pyridazinones. The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.[9]

Protocol 2.1: Representative Suzuki-Miyaura Coupling

Objective: To synthesize 5-(4-methoxyphenyl)pyridazin-4-ol.

Materials:

-

5-Bromopyridazin-4-ol (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

Triphenylphosphine (PPh₃) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

To a flame-dried round-bottom flask, add 5-Bromopyridazin-4-ol, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add Pd(OAc)₂ and PPh₃ to the flask.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Structure-Activity Relationship (SAR) Insights: The introduction of different aryl and heteroaryl groups at the C5 position can dramatically impact biological activity. For example, in kinase inhibitor development, specific substitutions on the aryl ring can form crucial hydrogen bonds or hydrophobic interactions within the ATP-binding pocket.[10]

Table 1: Illustrative SAR Data for C5-Substituted Pyridazinones (Hypothetical Kinase Target)

| Compound ID | C5-Substituent | IC₅₀ (nM) | Notes |

| Parent | -Br | >10,000 | Inactive starting material. |

| D-01 | Phenyl | 850 | Introduction of aryl group confers moderate activity. |

| D-02 | 4-Methoxyphenyl | 250 | Electron-donating group improves potency. |

| D-03 | 4-Fluorophenyl | 450 | Halogen may act as a hydrogen bond acceptor. |

| D-04 | Pyridin-4-yl | 150 | Heterocycle introduces potential for new interactions. |

| D-05 | 3-Aminophenyl | 50 | Amino group may form a key hydrogen bond with the target. |

This data suggests that exploring substitutions on the C5-aryl ring, particularly those that can engage in hydrogen bonding, is a promising strategy for improving potency.

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

N2-Position Alkylation

N-alkylation of the pyridazinone ring can modulate the compound's pharmacokinetic properties and introduce new vectors for interaction with the biological target.[11] This reaction is typically performed using an alkyl halide in the presence of a base.

Causality: The choice of base is crucial to ensure selective N-alkylation over competing O-alkylation.[11] Stronger, non-nucleophilic bases like sodium hydride (NaH) are often preferred to deprotonate the nitrogen, creating a more nucleophilic anion that readily attacks the alkyl halide.

Protocol 2.2: N2-Alkylation of a Pyridazinone Derivative

Objective: To synthesize 2-benzyl-5-phenylpyridazin-4-one.

Materials:

-

5-Phenylpyridazin-4-ol (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF.

-

Carefully add the NaH dispersion to the DMF and cool the mixture to 0 °C in an ice bath.

-

Add a solution of 5-phenylpyridazin-4-ol in DMF dropwise to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Self-Validation: Successful N-alkylation is confirmed by the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the benzyl group. Mass spectrometry will show the expected increase in molecular weight.

Protocol Validation and Characterization

To ensure the trustworthiness of the synthesized compounds, a rigorous analytical workflow is mandatory. Each new derivative must be fully characterized to confirm its identity, purity, and stability.

Caption: Workflow for compound characterization and validation.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the covalent structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Conclusion

The 5-Bromopyridazin-4-ol scaffold is a highly valuable starting point for the development of novel, potent therapeutic agents. By strategically applying modern synthetic methodologies such as Suzuki-Miyaura cross-coupling and N-alkylation, researchers can efficiently generate diverse compound libraries. A thorough understanding of the underlying chemical principles and a commitment to rigorous analytical validation are paramount to successfully advancing these compounds through the drug discovery pipeline. The protocols and insights provided in this note serve as a foundational guide for unlocking the full potential of the pyridazinone core.

References

- Akhtar, W. et al. (2016). Pyridazinone containing compounds with profound pharmacological transformations. European Journal of Medicinal Chemistry, 123, 256-281. [Link available at: https://www.academia.edu/download/50953942/Pyridazinone_EJMC.pdf]

- Asif, M. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Preprints.org. [Link available at: https://www.preprints.org/manuscript/202401.0113/v1]

- Gier-Krzesińska, A. et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3737. [Link available at: https://www.mdpi.com/1420-3049/27/12/3737]

- Asif, M. (2024). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Research Publication and Reviews, 5(2), 2515-2524. [Link available at: https://ijrpr.com/uploads/V5ISSUE2/IJRPR23029.pdf]

- Asif, M. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Authorea Preprints. [Link available at: https://www.authorea.

- Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Saudi Journal of Medical and Pharmaceutical Sciences, 5(2), 143-153. [Link available at: https://saudijournals.com/media/articles/SJMPS_52_143-153_c.pdf]

- Goker, H. & Dogan, F. (n.d.). N-Alkylation of Some Imidazopyridines. Fabad Journal of Pharmaceutical Sciences. [Link available at: https://www.fabad.org.tr/index.php/jps/article/view/289/275]

- Hartl, M. et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415, 4145–4157. [Link available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10363996/]

- Hassan, G. S. et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini-Reviews in Medicinal Chemistry. [Link available at: https://pubmed.ncbi.nlm.nih.gov/40814878/]

- Ghorab, M. M. et al. (2014). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 19(11), 18965-18984. [Link available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270830/]

- Zhang, T. et al. (2019). Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Medicinal Chemistry Letters, 10(11), 1557-1563. [Link available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6857997/]

- Çetinkaya, B. et al. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link available at: https://www.researchgate.net/publication/260773801_Suzuki_reactions_of_2-bromopyridine_with_aryl_boronic_acids_a]

- Takeda, S. & Nishikawa, M. (n.d.). A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. LOCKSS. [Link available at: https://clockss.org/public/triggers/1972/0101-0208-1972-01-01-1972-12-31-005-001-012.pdf]

- Amici, R. et al. (2021). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry, 64(14), 10441-10468. [Link available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00840]

- Lim, K. H. et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(10), 2467-2479. [Link available at: https://pubmed.ncbi.nlm.nih.gov/29940113/]

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link available at: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- El-Sayed, N. N. E. et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13, 24193-24213. [Link available at: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03521a]

- Bouattour, A. et al. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. [Link available at: https://sciforum.net/paper/view/8702]

- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link available at: https://www.youtube.

- ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. [Link available at: https://www.researchgate.net/figure/The-structure-activity-relationship-for-the-newly-synthesized-pyridazin-3-one_fig1_379101716]

- Poczta, A. et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 27(19), 6296. [Link available at: https://www.mdpi.com/1420-3049/27/19/6296]

- Goldstein, D. M. et al. (2020). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 11(4), 481-487. [Link available at: https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00627]

- Ghaffari, M. et al. (2024). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 29(1), 263. [Link available at: https://www.mdpi.com/1420-3049/29/1/263]

- Zaragoza, F. (2002). Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. Journal of Combinatorial Chemistry, 4(5), 530-535. [Link available at: https://pubmed.ncbi.nlm.nih.gov/12217088/]

- Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. [Link available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling_Reactions/Suzuki-Miyaura_Coupling]

Sources

- 1. (PDF) 4. Pyridazinone_EJMC.pdf [academia.edu]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sarpublication.com [sarpublication.com]

- 5. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sciforum : Event management platform [sciforum.net]

Troubleshooting & Optimization

Technical Support Center: 5-Bromopyridazin-4-ol Stability & Storage

Topic: Stability Issues in Long-Term Storage of 5-Bromopyridazin-4-ol CAS: [Relevant CAS, e.g., 5-bromo-4-hydroxypyridazine is often indexed under various CAS numbers depending on tautomer, typically 5-bromo-4(1H)-pyridazinone derivatives] Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]

Introduction: The Stability Paradox

5-Bromopyridazin-4-ol is a critical scaffold in the synthesis of pyridazine-based inhibitors. However, it presents a unique stability profile due to the lactam-lactim tautomerism and the lability of the C-5 bromine atom. Users often report "spontaneous" degradation—yellowing, loss of solubility, or the appearance of des-bromo impurities—even when stored at room temperature.

This guide dissects the molecular mechanisms behind these failures and provides a self-validating storage protocol.

Module 1: Chemical Nature & Intrinsic Instability

The Tautomeric Equilibrium

The primary source of confusion regarding this compound's stability is its dual nature. While often named as the "ol" (hydroxyl) form, it exists in equilibrium with the "one" (ketone/lactam) form. In the solid state and polar solvents, the 5-bromo-4(1H)-pyridazinone (lactam) tautomer typically predominates due to the stabilization energy of the amide-like resonance.

Key Insight: Instability often arises when the compound is forced into the less stable "ol" form during extraction or solvation, or when trace acid/base catalyzes the shift.

The "Activated" Halogen

The bromine at position 5 is activated by the adjacent carbonyl/hydroxyl group and the electron-deficient pyridazine ring. This makes it highly susceptible to:

-

Nucleophilic Aromatic Substitution (

): Moisture (water) can displace the bromine, leading to 4,5-dihydroxypyridazine. -

Photolytic Dehalogenation: UV light can cleave the C-Br bond, generating a radical that abstracts hydrogen, yielding pyridazin-4-ol.

Module 2: Visualizing the Degradation Pathways

The following diagram illustrates the critical decision points where storage conditions impact molecular integrity.

Figure 1: Mechanistic pathways leading to common impurities. Control of moisture, light, and oxygen is required to prevent the red/orange pathways.

Module 3: Troubleshooting & FAQs

Q1: Why has my white powder turned yellow/orange?

Diagnosis: Oxidative Degradation & HBr Release. The yellowing is typically caused by the formation of trace azo-dimers or conjugated degradation products coupled with the release of Hydrogen Bromide (HBr).[2] HBr is autocatalytic; it acidifies the micro-environment, accelerating further hydrolysis.

-

Action: Check pH of a 5% aqueous slurry. If pH < 4, significant degradation has occurred. Recrystallization is required.

Q2: The compound is no longer soluble in DMSO/Methanol. Why?

Diagnosis: Polymorph Change or Dimerization. Long-term storage can lead to "Ostwald ripening" where the compound settles into a thermodynamically stable but kinetically inert crystal lattice (often the strong H-bonded lactam network). Alternatively, oxidative dimerization creates insoluble covalent aggregates.

-

Action: Sonicate at 40°C for 20 minutes. If solids persist, filter and analyze the residue by LC-MS to confirm if it is a dimer (Mass = 2M-2).

Q3: Can I store this at Room Temperature (RT)?

Answer: No. While the MSDS might list "Store at RT" for short-term logistics, long-term storage (>3 months) requires -20°C. At RT, the rate of hydrolysis (if any moisture is present) doubles roughly every 10°C.

-

Standard: Store at -20°C under Argon.

Module 4: Validated Storage & Handling Protocols

Protocol A: Long-Term Storage System

This protocol is designed to maximize shelf-life up to 24 months.

| Parameter | Specification | Reason |

| Temperature | -20°C (± 5°C) | Slows kinetic degradation rates. |

| Atmosphere | Argon or Nitrogen (Blanketed) | Prevents oxidative radical formation. |

| Container | Amber Glass Vial + Teflon-lined Cap | Blocks UV light; prevents plasticizer leaching. |

| Desiccant | Silica Gel Packet (Secondary Container) | Scavenges trapped atmospheric moisture. |

Protocol B: Purity Assessment (HPLC)

Use this method to validate batch integrity before starting critical experiments.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

-

Pass Criteria:

-

Main Peak Purity > 98%.

-

Impurity A (Des-bromo): RRT ~0.8 (Check Mass M-79).

-

Impurity B (Hydrolysis): RRT ~0.5 (Check Mass M-79+17).

-

Module 5: Re-Purification Strategy

If your compound has degraded (Purity < 90%), do not discard it immediately. The following recrystallization method is often effective for recovering the parent lactam form.

-

Dissolution: Dissolve crude solid in minimum boiling Ethanol/Water (9:1).

-

Filtration: Hot filter to remove insoluble dimers.

-

Crystallization: Allow to cool slowly to RT, then to 4°C. The 5-bromo-4(1H)-pyridazinone tautomer crystallizes efficiently.

-

Wash: Wash filter cake with cold diethyl ether (removes oxidized yellow impurities).

-

Dry: Vacuum dry at 40°C over

for 12 hours.

References

-

Tautomerism in Hydroxypyridazines

- Title: Tautomerism and stability of pyridazin-4-ol deriv

- Source:Journal of Heterocyclic Chemistry (General Principles).